N-(3-chlorophenyl)-1-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-3-carboxamide
Description
N-(3-chlorophenyl)-1-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-3-carboxamide is a heterocyclic compound featuring a 1,2,4-triazolo[4,3-b]pyridazine core fused with a piperidine ring and substituted with a 3-chlorophenyl carboxamide group. The compound has been studied in structural biology contexts, such as its co-crystallization with bromodomain-containing protein 4 (BRD4), suggesting a role in epigenetic regulation .
Properties
Molecular Formula |
C18H19ClN6O |
|---|---|
Molecular Weight |
370.8 g/mol |
IUPAC Name |
N-(3-chlorophenyl)-1-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-3-carboxamide |
InChI |
InChI=1S/C18H19ClN6O/c1-12-21-22-16-7-8-17(23-25(12)16)24-9-3-4-13(11-24)18(26)20-15-6-2-5-14(19)10-15/h2,5-8,10,13H,3-4,9,11H2,1H3,(H,20,26) |
InChI Key |
IVBHHFRBFJLZGF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN=C2N1N=C(C=C2)N3CCCC(C3)C(=O)NC4=CC(=CC=C4)Cl |
Origin of Product |
United States |
Preparation Methods
The synthesis of N-(3-chlorophenyl)-1-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-3-carboxamide typically involves multiple steps, starting with the preparation of the key intermediates. The synthetic route may include the following steps:
Formation of the triazolopyridazine core: This can be achieved through the cyclization of appropriate precursors under specific conditions.
Introduction of the chlorophenyl group: This step may involve a substitution reaction where a chlorophenyl group is introduced to the triazolopyridazine core.
Formation of the piperidine carboxamide: This involves the reaction of the intermediate with piperidine and subsequent formation of the carboxamide group.
Industrial production methods would likely involve optimization of these steps to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Oxidation Reactions
The methyl group on the triazolo[4,3-b]pyridazine moiety undergoes oxidation under controlled conditions. For example:
This reaction produces a carboxylic acid derivative, enhancing water solubility for biological testing.
| Reaction | Reagents/Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Methyl → Carboxylic Acid | KMnO₄, H₂SO₄, 80°C, 6 hrs | Triazolo[4,3-b]pyridazine-3-carboxylic acid | 72% |
Alkylation/Substitution at Piperidine Nitrogen
The piperidine nitrogen participates in alkylation reactions. For instance, treatment with alkyl halides in the presence of a base facilitates N-alkylation:
This modification is used to explore structure-activity relationships in drug discovery.
| Reaction | Reagents/Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| N-Alkylation | Benzyl bromide, NaH, DMF, 0°C | N-Benzyl-piperidine derivative | 65% |
Hydrolysis of Carboxamide
The carboxamide group undergoes hydrolysis under acidic or basic conditions to form carboxylic acids:
This reaction is critical for generating metabolites or prodrugs .
| Reaction | Reagents/Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Acidic Hydrolysis | 6M HCl, 12 hrs, reflux | Piperidine-3-carboxylic acid | 85% | |
| Basic Hydrolysis | NaOH (2M), EtOH, 8 hrs | Piperidine-3-carboxylate salt | 78% |
Electrophilic Substitution on Triazolopyridazine
The electron-deficient triazolopyridazine ring undergoes electrophilic substitution at position 7 or 8. Nitration and halogenation reactions are common:
These reactions introduce functional handles for further derivatization .
| Reaction | Reagents/Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Nitration | HNO₃, H₂SO₄, 0°C, 3 hrs | 7-Nitro-triazolo[4,3-b]pyridazine | 58% | |
| Bromination | Br₂, FeBr₃, CHCl₃, 50°C | 8-Bromo-triazolo[4,3-b]pyridazine | 63% |
Nucleophilic Aromatic Substitution on 3-Chlorophenyl
The 3-chlorophenyl group undergoes substitution with strong nucleophiles (e.g., amines, alkoxides) under harsh conditions due to deactivation by the meta-chloro substituent:
This reaction is less favored compared to para-substituted analogs .
| Reaction | Reagents/Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Amination | NH₃, Cu₂O, 150°C, 24 hrs | 3-Aminophenyl derivative | 41% |
Cyclization and Ring-Opening Reactions
The triazolopyridazine core participates in cyclotransformation reactions. For example, treatment with hydrazine hydrate induces ring expansion:
This method generates fused heterocycles with enhanced π-stacking capabilities .
| Reaction | Reagents/Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Hydrazine Cyclization | NH₂NH₂·H₂O, 140°C, 4 hrs | Pyridazino[4,5-d]triazinone | 86% |
Catalytic Cross-Coupling Reactions
Palladium-catalyzed couplings (e.g., Suzuki-Miyaura) enable aryl group introduction at reactive positions:
This strategy is employed to diversify the triazolopyridazine scaffold .
| Reaction | Reagents/Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Suzuki Coupling | Pd(PPh₃)₄, K₂CO₃, DME, 80°C | 8-Aryl-triazolo[4,3-b]pyridazine | 76% |
Scientific Research Applications
Medicinal Chemistry
1.1 Anticancer Activity
The compound contains a triazolo-pyridazine scaffold, which has been associated with anticancer properties. Research indicates that derivatives of this structure exhibit potent inhibition of c-Met kinases, which are critical in cancer progression. For instance, compounds derived from this scaffold have shown efficacy against non-small cell lung cancer and renal cell carcinoma, with some progressing to clinical trials .
1.2 Neuroprotective Effects
In studies related to neurodegenerative diseases like Huntington's disease, compounds similar to N-(3-chlorophenyl)-1-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-3-carboxamide have been investigated for their modulatory effects on Janus kinase pathways. These pathways are crucial in neuroinflammation and neuronal survival .
Pharmacological Insights
2.1 Mechanism of Action
The mechanism through which this compound exerts its effects involves modulation of various receptor systems. For example, it has shown activity in radioligand binding assays targeting adenosine receptors, suggesting potential applications in treating neurological disorders where adenosine signaling is disrupted .
2.2 Structure-Activity Relationship Studies
Research into the structure-activity relationship (SAR) of this compound has revealed that modifications at specific positions can significantly enhance its biological activity. For instance, substituents at the 2 and 6 positions of the triazolo-pyridazine ring have been shown to influence potency against cancer cell lines .
Synthesis and Development
3.1 Synthetic Routes
The synthesis of this compound has been achieved through various synthetic methodologies involving multi-step reactions that include cyclization and functionalization of precursor compounds .
Table 1: Synthetic Routes Overview
| Step | Reaction Type | Key Reagents | Yield |
|---|---|---|---|
| 1 | Cyclization | Sodium nitrite + acid catalyst | High |
| 2 | Functionalization | Various amines | Moderate |
| 3 | Purification | Crystallization techniques | High |
Case Studies
4.1 Clinical Trials
Recent clinical studies have highlighted the effectiveness of similar compounds in treating advanced cancers. For example, a derivative was selected as a preclinical candidate due to its favorable pharmacokinetic properties and low toxicity profiles in animal models .
4.2 Patent Literature
Numerous patents have been filed regarding the use of triazolo-pyridazine derivatives for therapeutic purposes, emphasizing their potential as novel agents in treating various diseases including cancer and neurodegenerative disorders .
Mechanism of Action
The mechanism of action of N-(3-chlorophenyl)-1-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-3-carboxamide involves its interaction with specific molecular targets. The triazolopyridazine moiety may interact with enzymes or receptors, modulating their activity. The chlorophenyl group and piperidine carboxamide may also contribute to the compound’s binding affinity and specificity. The exact pathways and targets would depend on the specific application and biological context.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares the target compound with structurally analogous derivatives, focusing on core modifications, substituent effects, and biological activities.
Structural Analogues with Triazolopyridazine Cores
2.1.1. C1632 (N-Methyl-N-[3-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]acetamide)
- Core Structure : Shares the 1,2,4-triazolo[4,3-b]pyridazine moiety but lacks the piperidine-carboxamide group.
- Substituents : A methylphenyl-acetamide side chain replaces the 3-chlorophenyl-piperidine group.
- Biological Activity : Inhibits the Lin28–let-7 interaction, promoting differentiation in embryonic stem cells (ESCs) and reducing tumorsphere formation in cancer models. Demonstrates antitumor efficacy by downregulating PD-L1 and suppressing tumor growth .
- Key Difference : The absence of the piperidine ring and chlorophenyl group likely reduces BRD4 affinity but enhances specificity for RNA-binding proteins like Lin26.
2.1.2. N-(3-Chloro-4-methoxyphenyl)-1-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-4-carboxamide
- Core Structure : Similar triazolopyridazine-piperidine scaffold but with a 4-carboxamide (vs. 3-carboxamide) and an additional methoxy group on the phenyl ring.
- Biological Activity: No explicit data available, but positional isomerism (3- vs. 4-carboxamide) may influence target selectivity .
Analogues with Modified Heterocyclic Cores
2.2.1. N-Phenyl-3-(1-(3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)propenamide (3ab)
- Core Structure : Retains the triazolopyridazine core but substitutes piperidine with pyrrolidine and adds a trifluoromethyl group.
- Synthesized via visible-light-mediated radical coupling, a scalable method .
2.2.2. (E)-2-(Benzoylamino)-3-[3,5-dimethyl-1-(1,2,4-triazolo[4,3-b]pyridazin-6-yl)-1H-pyrazol-4-yl]propenoic acid (E-4b)
- Core Structure: Triazolopyridazine linked to a pyrazole ring and propenoic acid.
- Substituents: Propenoic acid introduces acidity, likely affecting membrane permeability.
- Biological Activity : High melting point (253–255°C) suggests strong crystallinity, but activity data are unavailable .
Functional Analogues in Epigenetic Regulation
2.3.1. BRD4 Inhibitors
- Example : N-{3-[4-(3-Chlorophenyl)piperazin-1-yl]propyl}-1-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-4-carboxamide
- Comparison : Shares the triazolopyridazine-piperidine core but incorporates a piperazine-propyl chain. Co-crystallized with BRD4, indicating bromodomain inhibition. The target compound’s shorter carboxamide chain may reduce BRD4 affinity but improve bioavailability .
Discussion of Substituent Effects
- Piperidine vs. Pyrrolidine : Piperidine’s larger ring may improve conformational flexibility, aiding target engagement.
- Trifluoromethyl Group : Increases metabolic stability and electron-withdrawing effects, common in kinase inhibitors .
- Carboxamide Position : 3-Carboxamide (target compound) vs. 4-carboxamide () alters hydrogen-bonding networks, impacting target selectivity.
Biological Activity
N-(3-chlorophenyl)-1-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-3-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and therapeutic applications based on current research findings.
Chemical Structure and Properties
The compound features a complex structure that includes a chlorophenyl group and a triazolo-pyridazine moiety. Its molecular formula is , and it has a molecular weight of 359.86 g/mol. The structural characteristics suggest potential interactions with biological targets, particularly in kinase inhibition.
Research indicates that compounds similar to this compound have been studied for their ability to inhibit specific kinases involved in inflammatory pathways. For example, they can act as inhibitors of the p38 mitogen-activated protein kinase (MAPK), which plays a critical role in cellular stress responses and inflammatory reactions .
Anti-inflammatory Effects
The compound has shown promise as an anti-inflammatory agent. Inhibition of p38 MAPK can lead to reduced production of pro-inflammatory cytokines, which are implicated in various inflammatory diseases such as rheumatoid arthritis and other autoimmune disorders. The structural features of the compound facilitate its interaction with the ATP-binding site of the kinase, thereby inhibiting its activity effectively .
Antiparasitic Activity
Recent studies have highlighted the potential antiparasitic effects of triazolo-pyridazine derivatives. For instance, compounds with similar scaffolds have demonstrated activity against Cryptosporidium species, which are responsible for cryptosporidiosis. The mechanism involves rapid elimination of parasites in vitro, suggesting that this compound may have therapeutic implications in treating parasitic infections .
In Vitro Studies
A study focusing on the compound's efficacy against various cell lines indicated significant biological activity at micromolar concentrations. For example, it exhibited an EC50 value around 3.8 μM when tested against Cryptosporidium parasites . This level of potency suggests that the compound could be further developed for therapeutic applications.
Structural Activity Relationship (SAR)
The relationship between the chemical structure and biological activity has been explored through various SAR studies. Modifications to the triazole and piperidine moieties have been shown to influence the inhibitory potency against targeted kinases. For instance, substituents at specific positions on the triazole ring can enhance binding affinity and selectivity towards p38 MAPK .
Comparative Analysis Table
Q & A
Q. Basic Research Focus
- NMR Spectroscopy : ¹H/¹³C NMR (e.g., used 500 MHz NMR to confirm aryl proton environments and piperidine coupling) .
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (±2 ppm error). achieved 100% purity via LC-MS .
Advanced Research Focus - X-ray Crystallography : resolved a related triazolopyridazine’s crystal structure (R factor = 0.05) to confirm regiochemistry .
- HPLC-PDA : Use C18 columns with acetonitrile/water gradients (0.1% TFA) to detect isomeric impurities (retention time shifts ≥2 min indicate structural deviations) .
How can researchers resolve contradictions in reported synthetic yields for key intermediates?
Advanced Research Focus
Discrepancies in yields (e.g., 29% vs. 88% in ) arise from variables like:
- Solvent polarity : DMF enhances solubility of Boc-protected intermediates () .
- Catalyst stability : Pd₂(dba)₃ degrades above 110°C; lower temperatures (80–100°C) preserve activity .
Methodological Approach : - Design a DOE (Design of Experiments) testing solvent (DMF vs. THF), base (Cs₂CO₃ vs. K₃PO₄), and catalyst (Pd(OAc)₂ vs. Pd₂(dba)₃).
- Use LC-MS to monitor reaction progress hourly and identify quenching points.
What computational strategies predict this compound’s binding affinity to neurological targets?
Q. Advanced Research Focus
- Molecular Docking : Use AutoDock Vina to model interactions with serotonin receptors (5-HT₆). Adjust protonation states with Epik (pH 7.4) to match physiological conditions.
- MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability (RMSD <2 Å indicates robust binding) .
Validation : - Compare computational results with in vitro radioligand assays (e.g., Ki values from competitive binding studies).
- Cross-reference with SAR data from , where triazolothiadiazines showed nM-level activity against similar targets .
How do structural modifications to the triazolopyridazine core influence biological activity?
Advanced Research Focus
and demonstrate that:
- Electron-withdrawing groups (e.g., Cl at position 6) enhance metabolic stability (t₁/₂ >4 hrs in microsomes) .
- Piperidine substitution : 3-Carboxamide groups improve blood-brain barrier penetration (logP ~2.5 vs. ~3.8 for methyl esters) .
Methodology : - Synthesize analogs with varied substituents (e.g., 3-fluoro vs. 3-methyl).
- Test in vitro permeability (PAMPA-BBB assay) and CYP450 inhibition (IC₅₀ via fluorescence probes).
What are the key considerations for designing stability studies under physiological conditions?
Q. Advanced Research Focus
- pH-dependent degradation : Incubate the compound in buffers (pH 1.2, 4.5, 6.8, 7.4) at 37°C. Monitor degradation via HPLC ( recommends 7-day stability tests) .
- Light sensitivity : UV-Vis spectroscopy (λ = 254 nm) detects photodegradation products; store in amber vials .
- Thermal stability : TGA/DSC analysis (heating rate 10°C/min) identifies decomposition points (>150°C suggests room-temperature stability) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
